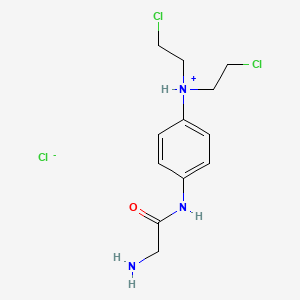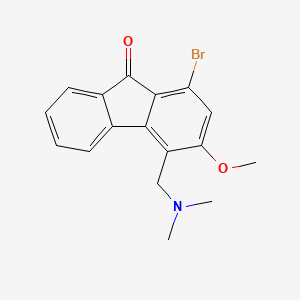![molecular formula C24H35N3O10 B13739802 7-butoxy-3-[4-(diethylamino)butyl]quinazolin-4-one;oxalic acid CAS No. 35729-52-3](/img/structure/B13739802.png)
7-butoxy-3-[4-(diethylamino)butyl]quinazolin-4-one;oxalic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-butoxy-3-[4-(diethylamino)butyl]quinazolin-4-one; oxalic acid is a complex organic compound with the molecular formula C24H35N3O10 and a molecular weight of 525.549. This compound is known for its unique structure, which includes a quinazolinone core substituted with butoxy and diethylamino butyl groups, and is paired with oxalic acid. It is used in various scientific research applications due to its distinctive chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-butoxy-3-[4-(diethylamino)butyl]quinazolin-4-one; oxalic acid typically involves multiple steps. The starting materials often include quinazolinone derivatives, which undergo alkylation and amination reactions to introduce the butoxy and diethylamino butyl groups. The final step involves the formation of the oxalic acid salt.
Alkylation: The quinazolinone derivative is reacted with butyl bromide in the presence of a base such as potassium carbonate to introduce the butoxy group.
Amination: The intermediate product is then reacted with diethylamine under reflux conditions to introduce the diethylamino butyl group.
Salt Formation: The final product is treated with oxalic acid to form the oxalic acid salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
7-butoxy-3-[4-(diethylamino)butyl]quinazolin-4-one; oxalic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of quinazolinone derivatives with different oxidation states.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced quinazolinone derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the butoxy or diethylamino butyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Bases: Potassium carbonate, sodium hydroxide
Solvents: Methanol, ethanol, dichloromethane
Major Products Formed
The major products formed from these reactions include various quinazolinone derivatives with modified functional groups, which can be further utilized in different chemical and biological applications.
Aplicaciones Científicas De Investigación
7-butoxy-3-[4-(diethylamino)butyl]quinazolin-4-one; oxalic acid has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activities.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 7-butoxy-3-[4-(diethylamino)butyl]quinazolin-4-one; oxalic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
7-butoxy-3-[4-(dimethylamino)butyl]quinazolin-4-one: Similar structure but with dimethylamino instead of diethylamino group.
7-ethoxy-3-[4-(diethylamino)butyl]quinazolin-4-one: Similar structure but with ethoxy instead of butoxy group.
7-butoxy-3-[4-(diethylamino)propyl]quinazolin-4-one: Similar structure but with propyl instead of butyl group.
Uniqueness
7-butoxy-3-[4-(diethylamino)butyl]quinazolin-4-one; oxalic acid is unique due to its specific combination of butoxy and diethylamino butyl groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for various research and industrial applications.
Propiedades
Número CAS |
35729-52-3 |
|---|---|
Fórmula molecular |
C24H35N3O10 |
Peso molecular |
525.5 g/mol |
Nombre IUPAC |
7-butoxy-3-[4-(diethylamino)butyl]quinazolin-4-one;oxalic acid |
InChI |
InChI=1S/C20H31N3O2.2C2H2O4/c1-4-7-14-25-17-10-11-18-19(15-17)21-16-23(20(18)24)13-9-8-12-22(5-2)6-3;2*3-1(4)2(5)6/h10-11,15-16H,4-9,12-14H2,1-3H3;2*(H,3,4)(H,5,6) |
Clave InChI |
BQLZMJXFKBHDTH-UHFFFAOYSA-N |
SMILES canónico |
CCCCOC1=CC2=C(C=C1)C(=O)N(C=N2)CCCCN(CC)CC.C(=O)(C(=O)O)O.C(=O)(C(=O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


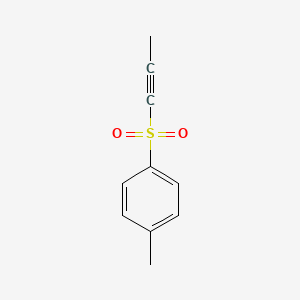


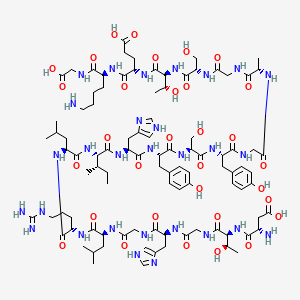
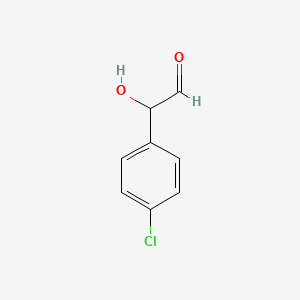
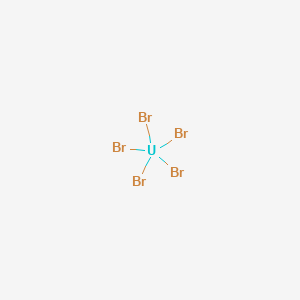
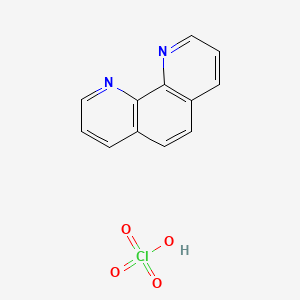
![N-[2-(diethylamino)-2-oxoethyl]-N-(2-methylphenyl)benzamide](/img/structure/B13739756.png)
